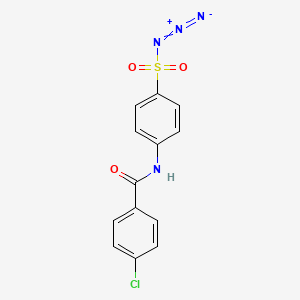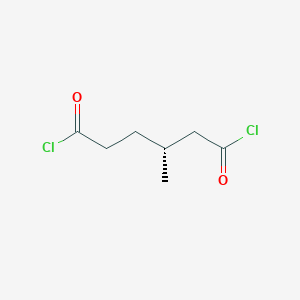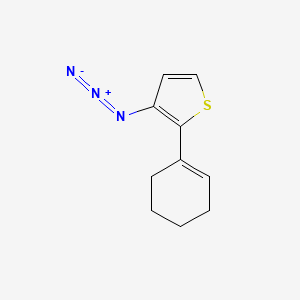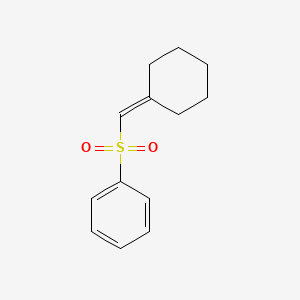
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their versatility in organic synthesis, particularly in the formation of diazo compounds and their subsequent transformations. The presence of both sulfonyl and azide functional groups makes this compound highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide typically involves the reaction of 4-(4-chlorobenzamido)benzenesulfonyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions. The reaction proceeds via nucleophilic substitution, where the azide ion displaces the chloride ion to form the sulfonyl azide .
Industrial Production Methods
On an industrial scale, the production of sulfonyl azides can be hazardous due to the potential for explosive decomposition. Therefore, safer alternatives and protocols are often employed. One such method involves the in situ generation of the azide ion, which minimizes the handling of hazardous intermediates .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to displace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Rearrangement: Heat or specific catalysts to induce the Curtius rearrangement.
Major Products Formed
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The azide group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers to form new bonds. Additionally, the compound can undergo rearrangement reactions, leading to the formation of reactive intermediates such as isocyanates .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)benzene-1-sulfonyl chloride
- Imidazole-1-sulfonyl azide hydrochloride
- p-Acetamidobenzenesulfonyl azide
Uniqueness
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is unique due to the presence of both the sulfonyl and azide functional groups, which confer high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89565-23-1 |
|---|---|
Fórmula molecular |
C13H9ClN4O3S |
Peso molecular |
336.75 g/mol |
Nombre IUPAC |
N-(4-azidosulfonylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H9ClN4O3S/c14-10-3-1-9(2-4-10)13(19)16-11-5-7-12(8-6-11)22(20,21)18-17-15/h1-8H,(H,16,19) |
Clave InChI |
JWVMBAHMDPKNGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)






![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)


